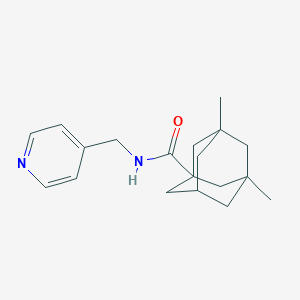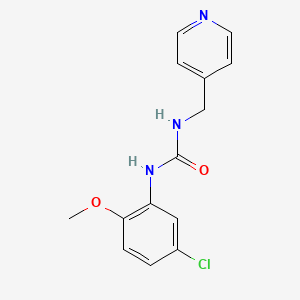![molecular formula C15H22ClN3O4S B5309383 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is related to its ability to inhibit certain enzymes and receptors. For example, as mentioned earlier, this compound inhibits the activity of PDE5, which leads to increased blood flow. Additionally, this compound has been shown to inhibit the activity of certain ion channels, which can affect the function of various organs and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide are related to its ability to modulate the activity of certain enzymes and receptors. For example, inhibition of PDE5 can lead to increased blood flow, which can have beneficial effects on various organs and tissues. Additionally, inhibition of certain ion channels can affect the function of various organs and tissues.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a valuable tool for studying the function of these enzymes and receptors. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research on 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One area of research could be focused on identifying new targets for this compound. Additionally, research could be focused on developing new analogs of this compound with improved activity and selectivity. Finally, research could be focused on studying the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for the development of new therapeutic agents.
合成方法
The synthesis of 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-(2-methoxyethyl)-4-methyl-1-piperazinecarboxamide to form the intermediate product, 4-chloro-N-(2-methoxyethyl)-4-methyl-1-piperazinecarboxamide. The final step involves the reaction of the intermediate product with sulfonyl chloride to form 4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
科学研究应用
4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an inhibitor of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a key role in the regulation of blood flow. Inhibition of PDE5 can lead to increased blood flow, which makes this compound a potential candidate for the treatment of erectile dysfunction.
属性
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-18-6-8-19(9-7-18)24(21,22)14-11-12(3-4-13(14)16)15(20)17-5-10-23-2/h3-4,11H,5-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIIYDOMLGHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![2-[2-(5-chloro-2-hydroxy-3-nitrophenyl)vinyl]-4-quinolinol](/img/structure/B5309410.png)